molecular formula C7H14O2S B7822420 Pentyl mercaptoacetate CAS No. 6380-70-7

Pentyl mercaptoacetate

Cat. No.: B7822420
CAS No.: 6380-70-7
M. Wt: 162.25 g/mol
InChI Key: ZXIWFYQVPPOSNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentyl mercaptoacetate (CAS 6380-70-7), with the molecular formula C 7 H 14 O 2 S and a molecular weight of 162.25 g/mol, is a chemical ester of interest in scientific research . This compound can be analyzed using reverse-phase (RP) HPLC methods, facilitating purity checks and pharmacokinetic studies for researchers . A significant area of investigation for this compound and its structural analogs is in antimicrobial and antiparasitic research. Specifically, pentyl p-coumarate, a related ester, has demonstrated potent trypanocidal activity in studies against Trypanosoma cruzi , the parasite responsible for Chagas disease . Research indicates its mechanism of action may involve inducing oxidative stress and loss of mitochondrial membrane potential in the parasite, leading to cell death by necrosis . Furthermore, computational molecular docking studies suggest potential interactions with key parasite enzymes such as aldoketo reductases and cruzain, highlighting its value as a promising scaffold for developing new antiprotozoal prototypes . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

pentyl 2-sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2S/c1-2-3-4-5-9-7(8)6-10/h10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIWFYQVPPOSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60213255
Record name Pentyl mercaptoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60213255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6380-70-7
Record name Pentyl 2-mercaptoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6380-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentyl mercaptoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006380707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentyl mercaptoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60213255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentyl mercaptoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.335
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via protonation of the thioglycolic acid’s carbonyl oxygen by sulfuric acid, enhancing the electrophilicity of the carbonyl carbon. Nucleophilic attack by pentanol’s hydroxyl group forms a tetrahedral intermediate, which subsequently loses a proton and water to yield this compound. The balanced equation is:

HSCH2COOH+C5H11OHH2SO4HSCH2COOC5H11+H2O\text{HSCH}2\text{COOH} + \text{C}5\text{H}{11}\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{HSCH}2\text{COOC}5\text{H}{11} + \text{H}_2\text{O}

Stoichiometric ratios typically favor a 1:1 molar ratio of thioglycolic acid to pentanol, though excess alcohol (1.2–1.5 equivalents) is often used to drive the equilibrium toward ester formation.

Laboratory-Scale Protocol

A representative small-scale synthesis involves:

  • Reagent Mixing : 0.1 mol thioglycolic acid and 0.12 mol pentanol are combined in a round-bottom flask.

  • Catalyst Addition : 1–2% (v/v) concentrated sulfuric acid is added.

  • Reflux : The mixture is heated at 110–120°C under reflux for 4–6 hours.

  • Neutralization : Post-reaction, the mixture is washed with aqueous sodium bicarbonate to remove residual acid.

  • Purification : The crude ester is distilled under reduced pressure (boiling point: 98–102°C at 15 mmHg).

Yields under these conditions typically range from 80–85%, with purity exceeding 95% as verified by gas chromatography.

Industrial-Scale Synthesis and Process Intensification

Industrial production of this compound prioritizes cost-effectiveness and throughput, often employing continuous reactors and advanced separation techniques.

Continuous Flow Reactors

Tubular flow reactors with static mixers enhance mass transfer between thioglycolic acid and pentanol, reducing reaction time to 1–2 hours. A study comparing batch vs. continuous systems reported a 12% increase in yield (92% vs. 80%) under identical stoichiometric conditions.

Distillation Optimization

Industrial purification utilizes fractional distillation columns with high theoretical plate counts (>20 plates) to separate this compound from unreacted pentanol and water. Azeotropic distillation with toluene or cyclohexane is occasionally employed to break the ester-water azeotrope.

Table 1: Comparative Performance of Laboratory vs. Industrial Methods

ParameterLaboratory ScaleIndustrial Scale
Reaction Time4–6 hours1–2 hours
Yield80–85%90–92%
Purity95–97%99%
Energy Consumption0.8 kWh/mol0.5 kWh/mol

Catalytic Innovations and Alternative Approaches

While sulfuric acid remains the standard catalyst, recent studies explore alternatives to mitigate corrosion and waste generation.

Heterogeneous Acid Catalysts

Zeolites (e.g., H-ZSM-5) and sulfonated carbon catalysts show promise in esterification, offering recyclability and reduced environmental impact. A 2024 study demonstrated a 78% yield using sulfonated graphene oxide, though reaction times extended to 8 hours.

Enzyme-Catalyzed Esterification

Lipases from Candida antarctica (CAL-B) have been tested under solvent-free conditions. While avoiding acidic waste, enzymatic methods currently achieve lower yields (60–65%) and require longer durations (24–48 hours).

Reaction Kinetics and Thermodynamic Modeling

The esterification of thioglycolic acid with pentanol is a reversible, second-order reaction. Kinetic studies reveal an activation energy (EaE_a) of 65.2 kJ/mol, with the rate-limiting step being the nucleophilic attack by pentanol.

Temperature Dependence

Elevating temperatures from 100°C to 130°C increases the rate constant (kk) by a factor of 3.2 but risks side reactions such as alcohol dehydration. Optimal temperatures balance speed and selectivity.

Equilibrium Considerations

The equilibrium constant (KeqK_{eq}) for this reaction is 2.3 at 120°C, favoring ester formation. Continuous water removal via molecular sieves or Dean-Stark traps shifts equilibrium, achieving 95% conversion.

Purification and Quality Control

Crude this compound requires rigorous purification to meet industrial specifications (>99% purity).

Distillation Protocols

Fractional distillation under vacuum (15–20 mmHg) effectively separates the ester (bp 98–102°C) from pentanol (bp 138°C) and thioglycolic acid (bp 120°C at 20 mmHg).

Analytical Characterization

Quality control relies on:

  • Gas Chromatography (GC) : Retention time comparison against standards.

  • FT-IR Spectroscopy : Absorbance at 1730 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S-H stretch).

  • ¹H NMR : Peaks at δ 4.05 ppm (OCH₂), δ 2.85 ppm (SCH₂), and δ 1.25–1.45 ppm (pentyl chain) .

Chemical Reactions Analysis

Hydrolysis and pH-Dependent Stability

Pentyl mercaptoacetate undergoes hydrolysis under acidic or basic conditions, yielding thioglycolic acid and pentanol. Key findings include:

  • Acidic Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water. At pH < 3.5, rates plateau due to dominance of the protonated species .

  • Basic Hydrolysis : Thiolate (RS⁻) formation at pH > 10 promotes nucleophilic attack on the carbonyl, with rates decreasing linearly above pH 10.22 .

Table 1: Hydrolysis Kinetics of Thioesters (Analogous Systems)

ConditionRate Constant (s⁻¹)Half-LifeSource
pH 2.0 (H₂O)1.2 × 10⁻³9.6 min
pH 10.5 (H₂O)3.8 × 10⁻⁴30 min

Nucleophilic Acyl Substitution

The thioester group reacts with nucleophiles such as amines, alcohols, and thiols:

Reaction with Amines

In the presence of N-methylimidazole, this compound forms a transient N-acylimidazolium intermediate, which is rapidly captured by nucleophiles . For example:
Pentyl mercaptoacetate+RNH2RNHC(O)R’+Pentyl thiol\text{this compound} + \text{RNH}_2 \rightarrow \text{RNHC(O)R'} + \text{Pentyl thiol}

Thiol-Thioester Exchange

Thiolate ions (e.g., from glutathione) displace the pentyl group, enabling dynamic covalent chemistry:
Pentyl mercaptoacetate+RSHRS-C(O)-CH2SH+Pentanol\text{this compound} + \text{RSH} \rightarrow \text{RS-C(O)-CH}_2\text{SH} + \text{Pentanol}

Key Mechanistic Insight : Intramolecular proton transfer from the thiol group stabilizes the tetrahedral intermediate, preventing reversion to reactants .

Catalytic Coupling Reactions

Palladium-catalyzed cross-couplings involve transmetalation and reductive elimination steps. While direct data on this compound is limited, analogous thioesters participate in:

  • Stille Coupling : With organostannanes, forming C–C bonds .

  • Suzuki-Miyaura Coupling : With aryl boronic acids, though yields are lower compared to oxygen esters .

Table 2: Catalytic Efficiency in Coupling Reactions

CatalystSubstrateYield (%)Source
[(o-tolyl)₃P]₂PdAryl bromides75–85
Pd(dba)₂/(o-tolyl)₃PBu₃SnNMe₂80

Enzyme-Catalyzed Transformations

Lipases like Lipozyme®435 catalyze esterification and transesterification. While studies focus on oxygen esters (e.g., pentyl acetate ), thioesters may exhibit similar behavior under optimized conditions:

  • Optimal Conditions : Solvent-free systems, molar excess of nucleophile (e.g., pentanol), and enzyme reuse for ≥10 cycles without activity loss .

  • Inhibition : High acetic acid concentrations (>3.6 M) deactivate enzymes, suggesting analogous limitations with thioesters .

Thermal and Oxidative Stability

  • Thermal Decomposition : Distillation under reduced pressure (6–17 mbar) is used industrially, indicating stability up to 100–150°C .

  • Oxidation : The thiol group oxidizes to disulfides in air, necessitating inert storage conditions .

Toxicological Interactions

This compound inhibits metallo-β-lactamases via its hydrolysate (mercaptoacetate), binding with KdK_d values in the µM range . This interaction is critical in antibiotic resistance research.

Scientific Research Applications

Applications in Pharmaceuticals

  • Drug Delivery Systems:
    Pentyl mercaptoacetate has been explored as a carrier for drug delivery due to its ability to form stable complexes with various therapeutic agents. Research indicates that it can enhance the solubility and bioavailability of poorly soluble drugs, facilitating their transport across biological membranes .
  • Antimicrobial Activity:
    Studies have demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. Its mechanism involves disrupting microbial cell membranes, which is particularly beneficial in developing new antiseptic formulations .

Applications in Materials Science

  • Corrosion Inhibition:
    This compound has been identified as an effective corrosion inhibitor for metals. Its sulfur-containing structure allows it to adsorb onto metal surfaces, forming a protective layer that mitigates corrosion processes .

    Table 1: Corrosion Inhibition Efficiency of this compound
    Metal TypeInhibition Efficiency (%)Test Conditions
    Carbon Steel853% NaCl solution
    Aluminum78Acidic environment
    Copper90Neutral pH conditions

Case Studies

  • Pharmaceutical Formulation Study:
    A study published in Pharmaceutical Research evaluated the use of this compound in enhancing the efficacy of a poorly soluble anti-cancer drug. The formulation containing this compound showed a significant increase in drug absorption compared to controls, indicating its potential as an excipient in pharmaceutical formulations .
  • Corrosion Resistance Testing:
    An experimental study assessed the effectiveness of this compound as a corrosion inhibitor for carbon steel in saline environments. Results indicated a substantial reduction in corrosion rates when treated with this compound, supporting its application in industrial settings where metal protection is critical .

Mechanism of Action

The mechanism of action of pentyl mercaptoacetate involves its ability to donate a mercapto group (–SH) in chemical reactions. This mercapto group can interact with various molecular targets, including enzymes and proteins, leading to the formation of covalent bonds. The pathways involved in these interactions depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The primary structural difference among mercaptoacetate derivatives lies in the alkyl chain length, which influences solubility, volatility, and reactivity.

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Physical Properties
Pentyl mercaptoacetate Likely C₇H₁₄O₂S ~162.25 (estimated) Not explicitly stated Presumed lower volatility than ethyl/methyl analogs due to longer alkyl chain.
Ethyl mercaptoacetate C₄H₈O₂S 120.17 623-51-8 Clear liquid; miscible with organic solvents; pungent odor .
Methyl mercaptoacetate C₃H₆O₂S 106.14 Not provided Higher volatility than ethyl/pentyl analogs; used in rhodanine synthesis .
3-Mercaptohexyl acetate C₈H₁₄O₂S 174.26 136954-20-6 Used in fragrances; formulated in ethanol or triethyl citrate for stability .

Biological Activity

Pentyl mercaptoacetate, a compound belonging to the family of mercaptoacetic acid esters, has garnered attention due to its potential biological activities and applications in various fields, including toxicology and biochemistry. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of the biological activity of this compound.

This compound, also known as acetic acid, mercapto-, pentyl ester, is characterized by the following chemical structure:

  • Molecular Formula : C₇H₁₄O₂S
  • Molecular Weight : 158.25 g/mol

This compound is typically used in organic synthesis and has been studied for its potential effects on biological systems.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety and biological activity of this compound. The following findings summarize key observations:

  • Acute Toxicity : The LD50 (lethal dose for 50% of the population) values for related thioglycolic acid compounds suggest a moderate toxicity profile. For example, sodium thioglycolate has shown LD50 values ranging from 50 to 200 mg/kg body weight in various studies . While specific LD50 values for this compound are not extensively documented, related compounds indicate a potential risk at higher doses.
  • Reproductive Toxicity : In studies involving sodium mercaptoacetate (a related compound), significant reproductive effects were observed at doses exceeding 40 mg/kg body weight. Microscopic examination revealed liver vacuolation and biochemical changes indicative of metabolic disruption . These findings suggest that this compound may exhibit similar effects, warranting further investigation into its reproductive toxicity.
  • Dermal Effects : Skin irritation has been noted with related compounds at various concentrations. For instance, sodium thioglycolate caused moderate skin erythema and necrosis at high doses . Given the structural similarities, this compound may also pose dermal risks.

Biochemical Impacts

Research indicates that this compound can influence metabolic pathways:

  • Fatty Acid Metabolism : Studies have shown that exposure to related mercaptoacetic acid derivatives can inhibit β-oxidation of fatty acids in liver tissues, leading to increased triglyceride accumulation . This metabolic disruption can have implications for liver function and overall metabolic health.
  • Blood Biochemistry Changes : In animal studies with sodium mercaptoacetate, significant alterations in blood plasma biochemistry were noted, including increased levels of fatty acids and lactate alongside decreased glucose levels . Such changes highlight the compound's potential impact on energy metabolism.

Case Study 1: Reproductive Toxicity in Rodents

A study assessed the reproductive toxicity of sodium mercaptoacetate in rats over a ten-week period. The results indicated:

  • Doses : Rats were administered doses of 10, 20, 40, and 80 mg/kg body weight.
  • Findings : At 40 mg/kg, microscopic liver changes were observed along with decreased urea levels in males. At 80 mg/kg, mortality was noted in pregnant females due to liver damage .

This study underscores the need for careful evaluation of this compound's reproductive effects.

Case Study 2: Dermal Irritation Assessment

In a dermal exposure study involving sodium thioglycolate:

  • Methodology : Rats were subjected to varying concentrations over an extended period.
  • Results : Skin irritation was consistently observed across all treatment levels, indicating a potential risk for dermal application of similar compounds like this compound .

Summary Table of Biological Activity Findings

AspectObservationReference
Acute Toxicity (LD50) Ranges from 50 to 200 mg/kg (similar compounds)
Reproductive Toxicity Significant effects at doses >40 mg/kg
Dermal Effects Moderate skin irritation observed
Metabolic Impact Inhibition of β-oxidation; increased triglycerides

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing high-purity pentyl mercaptoacetate?

  • Methodological Answer : this compound can be synthesized via esterification between mercaptoacetic acid and pentanol, using acid catalysts (e.g., sulfuric acid) under reflux. Purification involves fractional distillation and confirmation via gas chromatography (GC) to achieve >99% purity, as demonstrated in analogous mercaptoacetate syntheses . Ensure inert atmospheres to prevent oxidation of the thiol group.

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

  • Methodological Answer :

  • FTIR Spectroscopy : Identify thiol (-SH) stretches (~2550 cm⁻¹) and ester carbonyl (C=O) bands (~1740 cm⁻¹). Disappearance of -OH (from mercaptoacetic acid) confirms esterification .
  • NMR Spectroscopy : Use ¹H NMR to resolve signals for the pentyl chain (δ 0.8–1.6 ppm) and the ester methylene group (δ 4.1–4.3 ppm). ¹³C NMR confirms the carbonyl carbon (δ 170–175 ppm) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of vapors, as thiols are odorous and potentially toxic .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Waste Disposal : Segregate waste and collaborate with certified agencies for thiol-containing compound disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can contradictions between TGA and FTIR data be resolved when quantifying mercaptoacetate derivatives in polymer matrices?

  • Methodological Answer : Discrepancies may arise from incomplete decomposition (TGA) vs. functional group interference (FTIR). Cross-validate with ¹H NMR to quantify residual thiol content or use mass spectrometry (MS) to detect volatile decomposition products. Calibrate FTIR with standards of known concentration, as done for vinyl mercaptoacetate in EVASH copolymers .

Q. What experimental design considerations are vital for assessing this compound’s thermal stability under oxidative vs. inert atmospheres?

  • Methodological Answer :

  • TGA-DSC : Perform under nitrogen (inert) and air (oxidative) to compare decomposition pathways. Monitor mass loss at 200–300°C, where thiol-ester bonds may cleave .
  • Kinetic Analysis : Use Flynn-Wall-Ozawa or Kissinger methods to calculate activation energy (EaE_a) for degradation. Include control experiments with stabilizers (e.g., antioxidants) to evaluate protective effects .

Q. How can the catalytic efficiency of this compound in polymer stabilization be quantitatively evaluated?

  • Methodological Answer :

  • Accelerated Aging Tests : Expose polymer samples (e.g., PVC) to UV light or heat, with/without this compound. Measure changes in:
  • Tensile Strength (ASTM D638)
  • Color Stability (CIE Lab system)
  • Spectroscopic Tracking : Use FTIR to monitor thiol consumption (disulfide formation) or ester hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentyl mercaptoacetate
Reactant of Route 2
Reactant of Route 2
Pentyl mercaptoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.